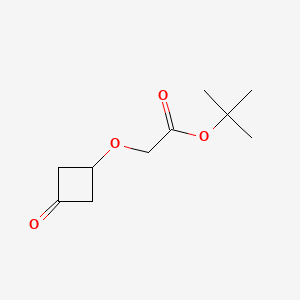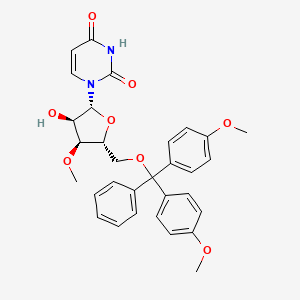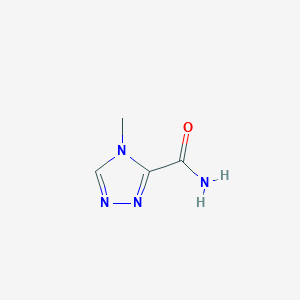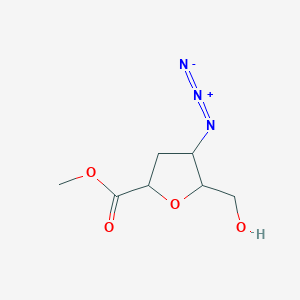
methyl (2R,4R,5R)-4-azido-5-(hydroxymethyl)tetrahydrofuran-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2R,4R,5R)-4-azido-5-(hydroxymethyl)tetrahydrofuran-2-carboxylate is a synthetic organic compound that belongs to the class of azido sugars
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R,4R,5R)-4-azido-5-(hydroxymethyl)tetrahydrofuran-2-carboxylate typically involves the azidation of a suitable sugar derivative. One common method is the reaction of a protected sugar alcohol with an azide source, such as sodium azide, under specific reaction conditions. The reaction may require the presence of a catalyst or specific temperature and pH conditions to proceed efficiently.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2R,4R,5R)-4-azido-5-(hydroxymethyl)tetrahydrofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The azido group can participate in substitution reactions, such as nucleophilic substitution, to form other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable solvent and temperature.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May be used in bioconjugation techniques to label biomolecules.
Industry: Could be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of methyl (2R,4R,5R)-4-azido-5-(hydroxymethyl)tetrahydrofuran-2-carboxylate would depend on its specific application. For example, in medicinal chemistry, the azido group may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The hydroxymethyl group may also play a role in binding interactions with molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (2R,4R,5R)-4-azido-5-(hydroxymethyl)tetrahydrofuran-2-carboxylate: Unique due to its specific stereochemistry and functional groups.
Other Azido Sugars: Compounds like 2-azido-2-deoxy-D-glucose or 6-azido-6-deoxy-D-galactose, which have different sugar backbones and functional groups.
Uniqueness
This compound is unique due to its specific stereochemistry and combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other azido sugars.
Eigenschaften
Molekularformel |
C7H11N3O4 |
|---|---|
Molekulargewicht |
201.18 g/mol |
IUPAC-Name |
methyl 4-azido-5-(hydroxymethyl)oxolane-2-carboxylate |
InChI |
InChI=1S/C7H11N3O4/c1-13-7(12)5-2-4(9-10-8)6(3-11)14-5/h4-6,11H,2-3H2,1H3 |
InChI-Schlüssel |
FAFWVWDWMIPWQR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CC(C(O1)CO)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Benzo[b]furancarboxamide,3-amino-6-methoxy-](/img/structure/B13911303.png)
![tert-butyl 3-[3-nitro-4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B13911308.png)
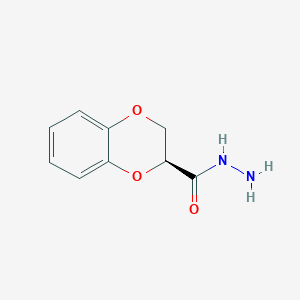
![(2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL](/img/structure/B13911319.png)

